molecular formula C22H19N5O3S B2528453 N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894061-79-1

N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2528453
M. Wt: 433.49
InChI Key: WQVSSTWFIFTBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the searched resources. Triazoles, which are part of this compound, are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Chemical Modification

One line of research focuses on the synthesis and modification of triazolo[4,3-b]pyridazine derivatives for potential use as pharmaceutical agents. For instance, Wang et al. (2015) discussed the modification of a similar compound to improve its anticancer effects and reduce toxicity. By replacing the acetamide group with an alkylurea moiety, the modified compounds retained antiproliferative activity against cancer cell lines while reducing acute oral toxicity (Xiao-meng Wang et al., 2015).

Anticancer and Antimicrobial Activity

Another area of interest is the evaluation of anticancer and antimicrobial activities. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, demonstrating inhibition activity against the HCT 116 cancer cell line and antimicrobial activities (G. Kumar et al., 2019). Similarly, Shakir et al. (2017) synthesized derivatives with significant antioxidant ability, highlighting the potential of such compounds in developing antioxidant therapies (R. M. Shakir et al., 2017).

Antiviral Activity

Research by Shamroukh and Ali (2008) explored the antiviral potential of triazolo[4,3-b]pyridazine derivatives against the hepatitis A virus, identifying compounds with promising antiviral activity (A. H. Shamroukh & Mohamed. A. Ali, 2008).

Antitumor Activity

Yanchenko et al. (2020) focused on the synthesis and study of antitumor activity of triazolo[3,4-b][1,3,4]thiadiazine derivatives, demonstrating their effectiveness against a wide range of cancer cell lines and highlighting their potential as core structures for new anticancer agents (V. Yanchenko et al., 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14(28)15-6-8-17(9-7-15)23-21(29)13-31-22-25-24-20-11-10-19(26-27(20)22)16-4-3-5-18(12-16)30-2/h3-12H,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVSSTWFIFTBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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